molecular formula C10H11NO2 B13516252 (R)-2-Methylindoline-5-carboxylic acid

(R)-2-Methylindoline-5-carboxylic acid

Cat. No.: B13516252
M. Wt: 177.20 g/mol
InChI Key: DJMSOGXWWOYCJV-ZCFIWIBFSA-N
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Description

®-2-Methylindoline-5-carboxylic acid is an organic compound belonging to the indoline family Indoline derivatives are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Methylindoline-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a Friedel-Crafts acylation reaction followed by cyclization. The reaction conditions often require the presence of a Lewis acid catalyst, such as aluminum chloride, and an inert atmosphere to prevent oxidation.

Industrial Production Methods: In an industrial setting, the production of ®-2-Methylindoline-5-carboxylic acid may involve large-scale batch reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: ®-2-Methylindoline-5-carboxylic acid can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield N-oxides, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

®-2-Methylindoline-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which ®-2-Methylindoline-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate the compound’s mode of action and potential therapeutic applications.

Comparison with Similar Compounds

  • Indoline-2-carboxylic acid
  • 2-Methylindole
  • Indole-3-carboxylic acid

Comparison: ®-2-Methylindoline-5-carboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

(2R)-2-methyl-2,3-dihydro-1H-indole-5-carboxylic acid

InChI

InChI=1S/C10H11NO2/c1-6-4-8-5-7(10(12)13)2-3-9(8)11-6/h2-3,5-6,11H,4H2,1H3,(H,12,13)/t6-/m1/s1

InChI Key

DJMSOGXWWOYCJV-ZCFIWIBFSA-N

Isomeric SMILES

C[C@@H]1CC2=C(N1)C=CC(=C2)C(=O)O

Canonical SMILES

CC1CC2=C(N1)C=CC(=C2)C(=O)O

Origin of Product

United States

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